Thiol-PEG-acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiol-PEG-acid, also known as HS-PEG-COOH, is a linear heterobifunctional PEGylation reagent with a thiol and a carboxylic acid . It is a useful crosslinking or bioconjugation reagent with a PEG spacer . The thiol group selectively reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold, silver, etc .

Synthesis Analysis

Thiol-PEG-acid can be synthesized using thiol-ene click reactions . The hydrothiolation reactions of polyethers containing a C=C terminal bond with mercaptoalkoxysilane proceed efficiently, yielding quantitatively appropriate products under mild reaction conditions .

Molecular Structure Analysis

Thiol-PEG-acid is a PEG linker containing a thiol group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The thiol end of the molecule forms dative bonds with gold .

Chemical Reactions Analysis

Thiol-PEG-acid can participate in thiol-ene “click” reactions . These reactions are both radical-mediated and base/nucleophile-initiated . Thiol-ene click reactions have been used in the synthesis of PEG-functionalized alkoxysilanes .

Physical And Chemical Properties Analysis

Thiol-PEG-acid is soluble in water and aqueous buffer, chloroform, methylene chloride, DMF, DMSO, and less soluble in alcohol, toluene . It is not soluble in ether . PEG density is approximately 1.125 g/mL . PEG products generally appear as white or off-white powder .

Mécanisme D'action

Thiol-PEG-acid is commonly used to functionalize the surface of gold nanoparticles (AuNPs) to improve their in vivo stability and to avoid uptake by the reticular endothelial system . The thiol group in Thiol-PEG-acid selectively reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold, silver, etc .

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Thiol-PEG-acid can be achieved through a two-step reaction process. The first step involves the reaction of PEG with thionyl chloride to form PEG chloride. The second step involves the reaction of PEG chloride with thiourea to form Thiol-PEG-acid.", "Starting Materials": [ "Polyethylene glycol (PEG)", "Thionyl chloride", "Thiourea" ], "Reaction": [ "Step 1: Reaction of PEG with thionyl chloride", "a. PEG is dissolved in anhydrous dichloromethane", "b. Thionyl chloride is added dropwise to the PEG solution under stirring at room temperature", "c. The reaction mixture is stirred for 24 hours at room temperature", "d. The solvent is removed under reduced pressure to obtain PEG chloride", "Step 2: Reaction of PEG chloride with thiourea", "a. PEG chloride is dissolved in anhydrous dimethylformamide", "b. Thiourea is added to the PEG chloride solution under stirring at room temperature", "c. The reaction mixture is stirred for 24 hours at room temperature", "d. The solvent is removed under reduced pressure to obtain Thiol-PEG-acid" ] } | |

Numéro CAS |

165729-81-7 |

Nom du produit |

Thiol-PEG-acid |

Formule moléculaire |

C8H8ClNO |

Poids moléculaire |

0 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

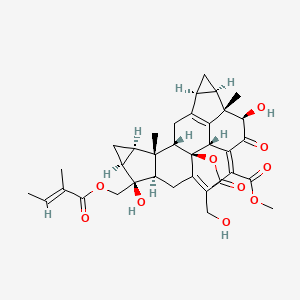

![N-[2,6-bis(benzoylamino)phenyl]benzamide](/img/structure/B1180587.png)